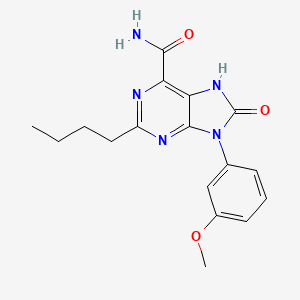

2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

2-Butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative featuring a 2-butyl chain, a 3-methoxyphenyl group at position 9, an 8-oxo moiety, and a carboxamide functional group at position 6.

Properties

IUPAC Name |

2-butyl-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3/c1-3-4-8-12-19-13(15(18)23)14-16(20-12)22(17(24)21-14)10-6-5-7-11(9-10)25-2/h5-7,9H,3-4,8H2,1-2H3,(H2,18,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGIHZJISWJAHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC(=CC=C3)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using methoxybenzene derivatives.

Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production would require careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound may act by:

DNA Intercalation: Inserting itself between DNA base pairs, disrupting DNA replication and transcription processes.

Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in critical biological pathways.

Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogues:

*Estimated based on structural analysis.

Key Observations:

Substituent Position and Electronic Effects: The 3-methoxyphenyl group in the target compound (meta-substitution) contrasts with the 2-methoxyphenyl in CAS 869069-60-3 (ortho-substitution) . The 2-butyl chain in the target compound introduces greater lipophilicity than the 2-methyl or 2-(3-methylphenyl) groups in analogues , which may enhance membrane permeability but reduce aqueous solubility.

Functional Group Impact: The 8-oxo moiety in the target compound and CAS 64440-99-9 contrasts with the 8-methylthio group in .

Target Compound:

While direct synthesis data are unavailable, analogous routes suggest:

- Thiourea Intermediates: As seen in , phenyl isothiocyanate reacts with diaminomaleonitrile to form thiourea derivatives, which undergo cyclization and alkylation .

- Cross-Coupling Reactions : highlights Suzuki-Miyaura coupling for introducing aryl groups (e.g., 4-methoxyphenyl in compound 9b) . A similar approach may apply to the 3-methoxyphenyl substituent in the target compound.

Analogues:

Physicochemical and Pharmacological Implications

- Solubility: The 3-methoxyphenyl group improves aqueous solubility relative to non-polar substituents (e.g., 4-methylphenyl in CAS 64440-99-9) .

- Metabolic Stability : Bulkier substituents (e.g., butyl vs. methyl) may reduce cytochrome P450-mediated oxidation, extending half-life .

Biological Activity

2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has attracted attention for its potential biological activities. This compound, characterized by its unique structure, has been evaluated in various studies for its pharmacological properties, particularly in the realms of anticancer and anti-inflammatory activities.

- Molecular Formula: C18H21N5O3

- Molecular Weight: 355.398 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved in these interactions are often studied using biochemical assays and molecular modeling techniques.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Cell cycle arrest and apoptosis induction |

| A549 | 26.00 | Inhibition of proliferation |

| HeLa | 14.31 | Induction of apoptosis |

These findings suggest that the compound may act as a potential anticancer agent by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In vitro assays have indicated that it can reduce pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Study on MCF7 Cells : A recent study evaluated the effects of the compound on MCF7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 12 µM, with observed morphological changes consistent with apoptosis.

- A549 Lung Cancer Model : In another study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 26 µM. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest.

Research Findings

The biological activity of this compound has been corroborated by multiple research findings:

- Cytotoxicity Studies : Various studies have reported IC50 values ranging from 12 to 26 µM across different cancer cell lines, indicating its effectiveness as an anticancer agent.

- Mechanistic Insights : Investigations into the mechanism of action have shown that the compound may inhibit key signaling pathways involved in cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-butyl-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, including condensation of substituted purine precursors with carboxamide derivatives. Key steps include:

- Substituent introduction : Alkylation of the purine core using 2-butyl and 3-methoxyphenyl groups under anhydrous conditions (e.g., DMF as solvent, NaH as base) .

- Oxidation : Controlled oxidation at the 8-position using mild oxidizing agents (e.g., KMnO₄ in acidic conditions) to form the 8-oxo group .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization for high-purity yields (>95%) .

- Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) are adjusted using Design of Experiments (DoE) to maximize yield and minimize side products .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

- Techniques :

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the purine core and substituents .

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy group at δ ~3.8 ppm, butyl chain protons at δ ~1.2–1.6 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected m/z: ~397.18) .

Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?

- Targets : Likely interacts with enzymes in purine metabolism (e.g., adenosine deaminase) or inflammatory pathways (COX-1/2 inhibition) .

- Assay design :

- In vitro enzyme inhibition : Dose-response curves (IC₅₀ determination) using fluorogenic substrates or ELISA-based detection .

- Cell viability : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at concentrations 1–100 μM .

- Controls : Include reference inhibitors (e.g., methotrexate for dihydrofolate reductase) and vehicle-only samples .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies (e.g., variable IC₅₀ values) be resolved?

- Root causes : Discrepancies may arise from assay conditions (pH, co-solvents like DMSO >0.1%) or enzyme isoforms .

- Resolution strategies :

- Standardize protocols : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and limit DMSO to <0.1% .

- Isoform-specific assays : Employ recombinant enzymes (e.g., COX-2 vs. COX-1) to isolate target effects .

- Data normalization : Express activity relative to a positive control (e.g., indomethacin for COX inhibition) .

Q. What computational approaches are effective for predicting the compound’s SAR and off-target interactions?

- Methods :

- Molecular docking : Use AutoDock Vina to model binding to COX-2 or adenosine receptors; prioritize poses with lowest ΔG .

- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors .

- Off-target screening : SwissTargetPrediction or SEA databases to identify kinases or GPCRs with structural similarity .

- Validation : Compare computational predictions with experimental kinase profiling panels .

Q. How can reaction yields be improved during scale-up synthesis without compromising purity?

- Challenges : Side reactions (e.g., over-oxidation) and purification bottlenecks at >10 g scales .

- Solutions :

- Flow chemistry : Continuous processing reduces reaction time and improves heat management .

- Crystallization engineering : Use anti-solvent addition (e.g., water in DMSO) to enhance crystal formation .

- In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .

Q. What strategies address poor aqueous solubility in pharmacokinetic studies?

- Formulation approaches :

- Nanoparticle encapsulation : PLGA nanoparticles (size: 100–200 nm) improve bioavailability .

- Salt formation : React with HCl or sodium bicarbonate to enhance solubility >10-fold .

- In silico guidance : Predict solubility via COSMO-RS simulations using experimental logD values (e.g., logD ~2.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.